3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol It is a tricyclic compound containing an oxygen and nitrogen atom within its structure, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst to form the tricyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Azatricyclo[3.3.1.0,1,5]nonane hydrochloride: Similar tricyclic structure but lacks the oxygen atom.
3-Oxa-7-azatricyclo[3.3.3.0,1,5]undecane hydrochloride: Larger ring system with additional carbon atoms.
Uniqueness
3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride is unique due to its specific tricyclic structure containing both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-oxa-7-azatricyclo[3.3.1.01,5]nonane;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6-2-8-3-7(1,6)5-9-4-6;/h8H,1-5H2;1H |
InChI Key |
YCDAHXZQJGDEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C1(CNC2)COC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.